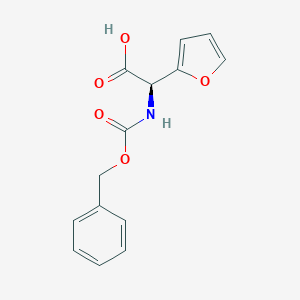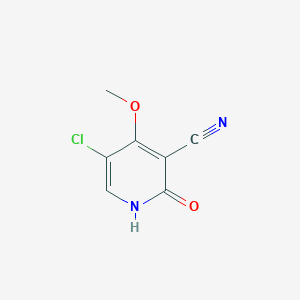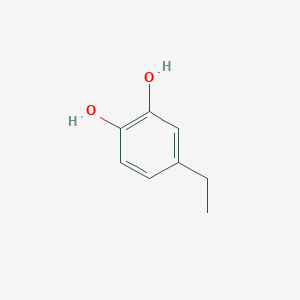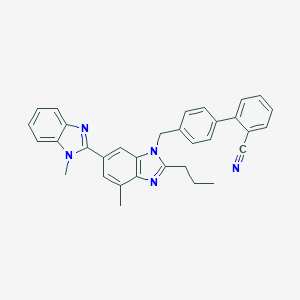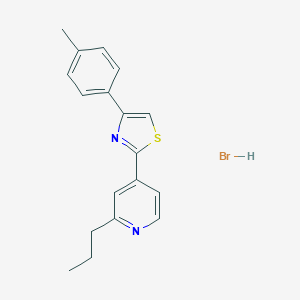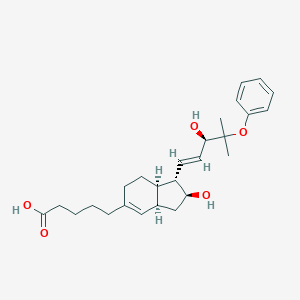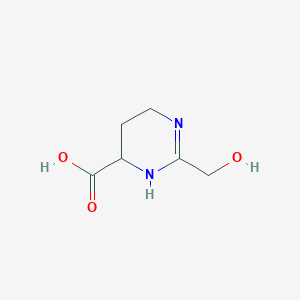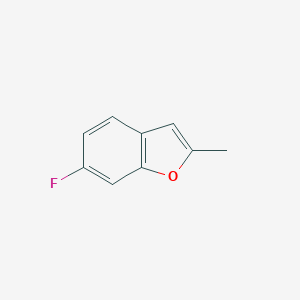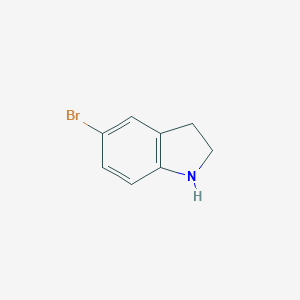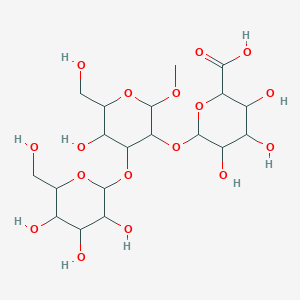
Methyl 3-O-galactopyranosyl-2-O-(glucopyranosyluronic acid)mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-O-galactopyranosyl-2-O-(glucopyranosyluronic acid)mannopyranoside, commonly known as MMG, is a carbohydrate molecule that has been widely studied for its potential therapeutic applications. MMG is a complex molecule that is synthesized through a multi-step process involving several chemical reactions. In
Wirkmechanismus
The mechanism of action of MMG is not fully understood. However, it is believed that MMG exerts its therapeutic effects by interacting with cell surface receptors and modulating intracellular signaling pathways. MMG has been shown to interact with the Toll-like receptor 4 (TLR4) and inhibit the activation of nuclear factor-kappa B (NF-κB) signaling pathway, which is known to play a critical role in inflammation and cancer.
Biochemische Und Physiologische Effekte
MMG has been shown to have several biochemical and physiological effects. MMG has been shown to inhibit the activity of several enzymes involved in the biosynthesis of glycosaminoglycans, which are important components of the extracellular matrix. MMG has also been shown to inhibit the activity of hyaluronidase, an enzyme that degrades hyaluronic acid, which is an important component of the extracellular matrix. MMG has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MMG is that it is a relatively stable molecule and can be easily synthesized in the laboratory. MMG is also relatively inexpensive compared to other therapeutic agents. However, one of the limitations of MMG is that it is a complex molecule and requires several chemical reactions for synthesis. MMG is also relatively insoluble in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of MMG. One of the future directions is to explore the potential of MMG as a therapeutic agent for the treatment of cancer. Another future direction is to explore the potential of MMG as a therapeutic agent for the treatment of inflammatory diseases such as arthritis. Further studies are also needed to fully understand the mechanism of action of MMG and to identify its molecular targets. Additionally, the development of novel synthetic methods for MMG could lead to the development of new analogs with improved therapeutic properties.
Synthesemethoden
The synthesis of MMG involves several chemical reactions that are carried out in a step-wise manner. The first step involves the conversion of D-mannose to its pentaacetate derivative, which is then converted to the corresponding benzylidene acetal. The benzylidene acetal is then converted to the corresponding 2,3-unsaturated derivative, which is then subjected to a series of reactions involving galactosylation, glucuronidation, and deprotection to yield the final product, MMG.
Wissenschaftliche Forschungsanwendungen
MMG has been extensively studied for its potential therapeutic applications. One of the most promising applications of MMG is in the treatment of cancer. MMG has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MMG has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
125365-17-5 |
|---|---|
Produktname |
Methyl 3-O-galactopyranosyl-2-O-(glucopyranosyluronic acid)mannopyranoside |
Molekularformel |
C19H32O17 |
Molekulargewicht |
532.4 g/mol |
IUPAC-Name |
3,4,5-trihydroxy-6-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H32O17/c1-31-19-15(36-18-12(28)9(25)10(26)14(35-18)16(29)30)13(7(23)5(3-21)33-19)34-17-11(27)8(24)6(22)4(2-20)32-17/h4-15,17-28H,2-3H2,1H3,(H,29,30) |
InChI-Schlüssel |
LOWQBZMGQPXYKM-UHFFFAOYSA-N |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Synonyme |
Me-3-GPGPMP methyl 3-O-galactopyranosyl-2-O-(glucopyranosyluronic acid)mannopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



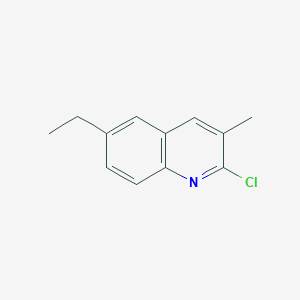
![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)
![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)
